molecular formula C7H5BrClFS B14015670 (2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane

(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane

Cat. No.: B14015670
M. Wt: 255.54 g/mol
InChI Key: FZHBYZVPDPCFNC-UHFFFAOYSA-N
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Description

(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5BrClFS. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane typically involves the reaction of 2-bromo-4-chloro-3-fluoroaniline with methanethiol in the presence of a copper (I) salt. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the sulfur group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dehalogenated compounds and reduced sulfur derivatives.

Scientific Research Applications

(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the methylsulfane group allows it to form specific interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane is unique due to the specific arrangement of halogen atoms and the presence of the methylsulfane group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H5BrClFS

Molecular Weight

255.54 g/mol

IUPAC Name

3-bromo-1-chloro-2-fluoro-4-methylsulfanylbenzene

InChI

InChI=1S/C7H5BrClFS/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3

InChI Key

FZHBYZVPDPCFNC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C=C1)Cl)F)Br

Origin of Product

United States

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